N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 476463-54-4
VCID: VC7690088
InChI: InChI=1S/C16H11BrFN3OS/c17-12-5-3-11(4-6-12)15-20-21-16(23-15)19-14(22)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22)
SMILES: C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F
Molecular Formula: C16H11BrFN3OS
Molecular Weight: 392.25

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

CAS No.: 476463-54-4

Cat. No.: VC7690088

Molecular Formula: C16H11BrFN3OS

Molecular Weight: 392.25

* For research use only. Not for human or veterinary use.

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide - 476463-54-4

Specification

CAS No. 476463-54-4
Molecular Formula C16H11BrFN3OS
Molecular Weight 392.25
IUPAC Name N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C16H11BrFN3OS/c17-12-5-3-11(4-6-12)15-20-21-16(23-15)19-14(22)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22)
Standard InChI Key VDDYLLXNCKQWOV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F

Introduction

Chemical Structure and Synthesis

Structural Characterization

The molecular structure of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide (molecular formula: C16H11BrFN3OS\text{C}_{16}\text{H}_{11}\text{Br}\text{F}\text{N}_3\text{OS}) integrates two aromatic systems: a 4-bromophenyl group directly attached to the 1,3,4-thiadiazole core and a 4-fluorophenylacetamide side chain. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributes to the compound’s planar geometry and electronic properties, which are critical for intermolecular interactions .

Key Structural Features:

  • Thiadiazole Core: Enhances metabolic stability and facilitates π-π stacking with biological targets.

  • 4-Bromophenyl Substituent: Introduces steric bulk and electron-withdrawing effects, potentially improving binding affinity to hydrophobic pockets in enzymes.

  • 4-Fluorophenylacetamide Moiety: The fluorine atom increases lipophilicity and bioavailability, while the acetamide group enables hydrogen bonding with target proteins .

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related 1,3,4-thiadiazole derivatives :

Step 1: Formation of 5-Amino-1,3,4-thiadiazole Intermediate

A cyclocondensation reaction between thiosemicarbazide and a carboxylic acid derivative (e.g., 4-bromobenzoic acid) under acidic conditions yields 5-amino-2-(4-bromophenyl)-1,3,4-thiadiazole.

Step 2: Acetamide Functionalization

The amino group of the thiadiazole intermediate undergoes nucleophilic acyl substitution with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of a base (e.g., Na2_2CO3_3) to form the final product.

Representative Reaction Scheme:

5-Amino-2-(4-bromophenyl)-1,3,4-thiadiazole+Cl-CH2-CO-NH-(4-fluorophenyl)EtOH, Na2CO3N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide\text{5-Amino-2-(4-bromophenyl)-1,3,4-thiadiazole} + \text{Cl-CH}_2\text{-CO-NH-(4-fluorophenyl)} \xrightarrow{\text{EtOH, Na}_2\text{CO}_3} \text{N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide}

Spectroscopic Validation (Hypothetical Data Based on Analogues ):

  • IR (KBr, cm1^{-1}): 3358 (N-H stretch), 1659 (C=O), 1544 (C=N), 1201 (C-S).

  • 1^1H-NMR (CDCl3_3, δ ppm): 4.28 (s, 2H, CH2_2), 7.14–7.39 (m, 8H, aromatic), 10.30 (s, 1H, NH).

  • LC-MS: m/z = 417 (M+^+) .

Pharmacological Profile

Antimicrobial Activity

1,3,4-Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, imidazo[2,1-b] thiadiazole analogues demonstrated MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli . The bromine and fluorine substituents in the target compound may enhance membrane penetration and inhibition of bacterial enzymes like dihydrofolate reductase.

Anti-Inflammatory and Analgesic Effects

In vivo studies on structurally similar compounds revealed 40–60% reduction in carrageenan-induced paw edema (anti-inflammatory) and 50–70% inhibition of acetic acid-induced writhing (analgesic) . The acetamide group likely modulates COX-2 and TNF-α pathways.

Therapeutic Applications and Mechanisms

Antimicrobial Agent

Target Pathways:

  • Inhibition of bacterial cell wall synthesis (penicillin-binding proteins).

  • Disruption of folate metabolism (dihydrofolate reductase).

Hypothetical Activity Table:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25

Anticancer Therapy

Mechanistic Insights:

  • Caspase-3 Activation: Induction of apoptosis via extrinsic pathways (e.g., Fas/FasL).

  • ROS Generation: Oxidative stress leading to DNA damage and cell cycle arrest .

Future Perspectives

  • Structure-Activity Relationship (SAR) Studies: Modifying the bromine/fluorine positions to optimize target affinity.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.

  • Clinical Translation: Preclinical trials focusing on dose-dependent efficacy and safety.

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